

## MEY-003 dosage and administration in vivo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | MEY-003   |           |  |  |  |
| Cat. No.:            | B15136013 | Get Quote |  |  |  |

## **Application Notes and Protocols: MEY-003**

Disclaimer: Extensive searches for a compound designated "**MEY-003**" in publicly available scientific literature and clinical trial databases did not yield specific information on its dosage, administration, or mechanism of action. The information presented below is based on the available data for BPL-003, a proprietary intranasal formulation of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) benzoate, which emerged in search results related to novel therapeutic compounds. Researchers should exercise caution and verify the identity of their compound of interest.

## **BPL-003: In Vivo Dosage and Administration**

BPL-003 is a synthetic, proprietary intranasal formulation of 5-MeO-DMT benzoate currently under investigation for treatment-resistant depression (TRD) and alcohol use disorder (AUD). [1] It is designed for rapid and durable effects from a single dose with a short clinical observation time.[1]

### **Quantitative Data Summary**

The following tables summarize the dosage and administration details from a Phase 1, placebo-controlled, single ascending dose trial in healthy participants and a Phase 2a study in patients with treatment-resistant depression.

Table 1: Phase 1 Single Ascending Dose Study in Healthy Volunteers



| Cohort | BPL-003 Dose<br>(mg) | Administration<br>Route | Number of Participants (Active) | Number of Participants (Placebo) |
|--------|----------------------|-------------------------|---------------------------------|----------------------------------|
| 1      | 1                    | Intranasal              | 4                               | 2                                |
| 2      | 2.5                  | Intranasal              | 4                               | 2                                |
| 3      | 4                    | Intranasal              | 4                               | 2                                |
| 4      | 6                    | Intranasal              | 4                               | 2                                |
| 5      | 8                    | Intranasal              | 5                               | 2                                |
| 6      | 10                   | Intranasal              | 5                               | 2                                |
| 7      | 12                   | Intranasal              | 5                               | 2                                |

Data sourced from a Phase 1, placebo-controlled, single ascending dose trial.[2]

Table 2: Phase 2a Study in Patients with Treatment-Resistant Depression

| Study                                          | BPL-003 Dose | Administration | Adjunctive                                                  | Key Efficacy                                                                                                  |
|------------------------------------------------|--------------|----------------|-------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Population                                     |              | Route          | Therapy                                                     | Outcome                                                                                                       |
| 12 patients with<br>moderate-to-<br>severe TRD | Single Dose  | Intranasal     | Selective<br>Serotonin<br>Reuptake<br>Inhibitors<br>(SSRIs) | Mean MADRS reduction of 18 points from baseline at day 1, 19 points at 1 month, and 18 points at 3 months.[1] |

Data sourced from a Phase 2a open-label study. [1]

# **Experimental Protocols**



# Protocol 1: Single Ascending Dose Administration in Healthy Volunteers

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of intranasal BPL-003 in healthy participants.[2]

#### Methodology:

- Participant Recruitment: Screen healthy adult volunteers based on predefined inclusion and exclusion criteria.
- Cohort Assignment: Divide participants into seven cohorts.
- Dosing Procedure:
  - Participants are admitted to the clinical site the day before dosing and remain until the morning after.[2]
  - Administer a single intranasal dose of BPL-003 (1, 2.5, 4, 6, 8, 10, or 12 mg) or a matching placebo using an Aptar Unidose dry powder intranasal spray device.
  - Employ sentinel dosing, where one participant receiving the active drug and one receiving the placebo are dosed at least 23 hours before the rest of their cohort.
  - Dosing takes place in a controlled environment with relaxing music and the presence of a nurse and a psychedelic monitor to provide support.
- Safety and Efficacy Monitoring:
  - A Safety Review Committee reviews safety, tolerability, pharmacokinetic (PK), and pharmacodynamic (PD) data after each dose escalation.
  - PD effects are assessed using measures such as the Mystical Experience Questionnaire (MEQ-30).[2]
- Pharmacokinetic Analysis:



 Collect biological samples at predetermined time points to analyze the pharmacokinetic profile of BPL-003.

# Protocol 2: Administration in Patients with Treatment-Resistant Depression

Objective: To investigate the safety, efficacy, and pharmacokinetics of a single dose of BPL-003 in patients with moderate-to-severe treatment-resistant depression who are currently taking SSRIs.[1]

#### Methodology:

- Participant Recruitment: Recruit patients with a diagnosis of moderate-to-severe depression
  who have not responded to at least two prior antidepressant treatments and are currently on
  a stable dose of an SSRI.[1]
- Dosing Procedure:
  - Administer a single dose of BPL-003 intranasally.
  - Patients are monitored in a clinical setting, with an average discharge time of less than two hours.[1]
- Efficacy Assessment:
  - Assess depressive symptoms at baseline and multiple follow-up points (e.g., day 1, 1 month, 3 months) using a validated scale such as the Montgomery-Asberg Depression Rating Scale (MADRS).[1]
- Safety Monitoring:
  - Record and evaluate all adverse events. Adverse events have been reported as mild or moderate in severity.[1]

# Signaling Pathway and Experimental Workflow Diagrams



The primary mechanism of action for 5-MeO-DMT, the active component of BPL-003, involves agonism at serotonin receptors, particularly the 5-HT2A receptor.[2] Its metabolism is primarily carried out by the cytochrome P450 2D6 (CYP2D6) enzyme.[2]



Click to download full resolution via product page

Caption: BPL-003 (5-MeO-DMT) metabolism and primary site of action.



Click to download full resolution via product page

Caption: General workflow for BPL-003 clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Beckley Psytech announces positive topline data from Part 2 of its Phase IIa study of BPL-003 (intranasal 5-MeO-DMT benzoate) in combination with SSRIs for treatment resistant depression [beckleypsytech.com]
- 2. Phase 1, placebo-controlled, single ascending dose trial to evaluate the safety, pharmacokinetics and effect on altered states of consciousness of intranasal BPL-003 (5-methoxy-N,N-dimethyltryptamine benzoate) in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MEY-003 dosage and administration in vivo].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136013#mey-003-dosage-and-administration-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com